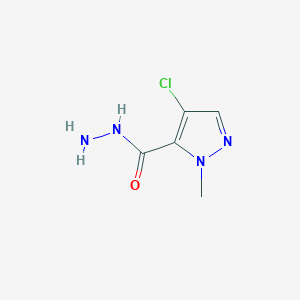

4-Chloro-1-methyl-1H-pyrazole-5-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloro-1-methyl-1H-pyrazole-5-carbohydrazide is a chemical compound with the molecular formula C5H7ClN4O and a molecular weight of 174.59 . It is used for proteomics research .

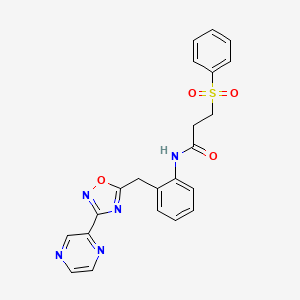

Molecular Structure Analysis

The molecular structure of this compound comprises of a five-membered heterocyclic aromatic ring molecule with two nitrogen (N) atoms at positions 1 and 2, and three carbon © atoms .Applications De Recherche Scientifique

Synthesis and Characterization

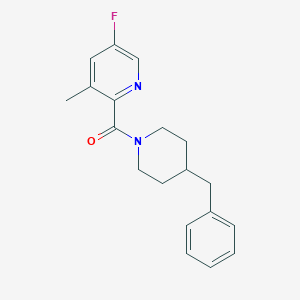

- 4-Chloro-1-methyl-1H-pyrazole-5-carbohydrazide has been utilized in the synthesis of new chemical structures, like thieno[2,3-c]pyrazoles and related heterocycles. Such synthetic pathways are crucial for developing novel compounds with potential applications in various scientific fields (Haider et al., 2005).

- The compound has also been involved in the synthesis of pyrazole and isoxazole-based heterocycles, showcasing its versatility in creating diverse molecular structures (Dawood et al., 2011).

Antimicrobial and Antifungal Activity

- Some derivatives of this compound have been tested and shown antimicrobial and antifungal activities, suggesting its potential in pharmaceutical research and drug development (Bakhite et al., 2000).

Molecular Docking and Spectroscopic Studies

- Extensive quantum chemical studies, including molecular docking and spectroscopic investigations, have been performed on derivatives of this compound, indicating its importance in understanding molecular interactions and properties (Pillai et al., 2017).

Corrosion Protection and Material Science

- Research has shown that derivatives of this compound can act as corrosion inhibitors for metals, highlighting its application in material science and engineering (Paul et al., 2020).

Antioxidant and Antitumor Activities

- Studies have indicated that certain compounds synthesized from this compound possess antioxidant and antitumor activities, making them of interest in cancer research and treatment (El Sadek et al., 2014).

Crystal Structure Analysis

- The compound has been used in crystallography to understand molecular structures better, aiding in the design of new molecules for various applications (Xu et al., 2011).

Safety and Hazards

Mécanisme D'action

Target of Action

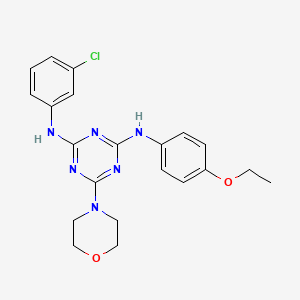

Pyrazole derivatives are known to have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Mode of Action

One synthesized pyrazole derivative was discussed as causing 4 t1 cells to die by preventing wound healing and colony formation, delaying the g0/g1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through dna .

Biochemical Pathways

Pyrazoles are known to be used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Pharmacokinetics

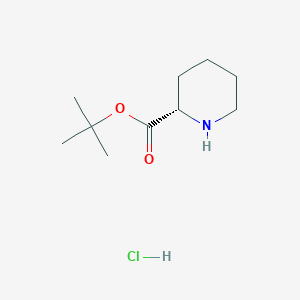

The compound’s molecular weight is 17459 , which may influence its bioavailability.

Result of Action

As mentioned earlier, a synthesized pyrazole derivative was found to induce apoptosis in 4 t1 cells .

Action Environment

It is known that the compound is stable under normal temperature and pressure .

Propriétés

IUPAC Name |

4-chloro-2-methylpyrazole-3-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN4O/c1-10-4(5(11)9-7)3(6)2-8-10/h2H,7H2,1H3,(H,9,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLCIHVXGDFWGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Cl)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-1H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B2473997.png)

![N-[[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2474000.png)

![1-[(E)-But-2-enoyl]azetidine-2-carboxamide](/img/structure/B2474002.png)

![Diethyl 1,3-dimethyl-6-oxo-2-phenyl-2,6-dihydrocyclohepta[c]pyrrole-5,7-dicarboxylate](/img/structure/B2474005.png)

![2-Chloro-6-fluorobenzaldehyde O-{[(5-chloro-1-methyl-1H-pyrazol-4-yl)amino]carbonyl}oxime](/img/structure/B2474016.png)